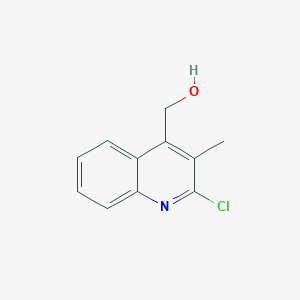(2-Chloro-3-methylquinolin-4-yl)methanol
CAS No.:
Cat. No.: VC14160649
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | (2-chloro-3-methylquinolin-4-yl)methanol |
| Standard InChI | InChI=1S/C11H10ClNO/c1-7-9(6-14)8-4-2-3-5-10(8)13-11(7)12/h2-5,14H,6H2,1H3 |
| Standard InChI Key | MFDOSMIIVIZAFO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N=C1Cl)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(2-Chloro-3-methylquinolin-4-yl)methanol features a bicyclic quinoline core substituted with chlorine at C2, a methyl group at C3, and a hydroxymethyl group at C4. The planar aromatic system facilitates π-π stacking interactions, while the polar hydroxymethyl group enhances solubility in protic solvents. The IUPAC name, (2-chloro-3-methylquinolin-4-yl)methanol, reflects these substituents systematically.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.65 g/mol |
| SMILES Notation | CC1=C(C2=CC=CC=C2N=C1Cl)CO |
| InChI Key | MFDOSMIIVIZAFO-UHFFFAOYSA-N |
| PubChem CID | 89923521 |
The compound’s canonical SMILES string confirms the chlorine and methyl groups’ positions, while its InChI key ensures unambiguous chemical identification.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure. The -NMR spectrum typically shows a singlet for the methyl group at δ 2.5–2.7 ppm, a broad peak for the hydroxymethyl proton (δ 4.8–5.2 ppm), and aromatic protons between δ 7.2–8.5 ppm. Mass spectrometry (MS) reveals a molecular ion peak at m/z 207.65, with fragments corresponding to the loss of –CHOH (Δ m/z -31). High-performance liquid chromatography (HPLC) analyses indicate a purity ≥95% under reverse-phase conditions, ensuring reliability in biological assays.
Synthetic Methodologies
Precursor-Based Routes
The synthesis of (2-Chloro-3-methylquinolin-4-yl)methanol commonly begins with 3-methylquinolin-4-ol. Chlorination at C2 is achieved using phosphorus oxychloride () under reflux, yielding 2-chloro-3-methylquinoline-4-ol. Subsequent hydroxymethylation employs formaldehyde in a basic medium, introducing the –CHOH group via electrophilic substitution.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | , 110°C, 6h | 2-Chloro-3-methylquinoline-4-ol | 78% |
| 2 | , NaOH, 80°C, 4h | (2-Chloro-3-methylquinolin-4-yl)methanol | 65% |
Optimization Challenges
Yield optimization remains a focus due to competing side reactions, such as over-chlorination or oxidation of the hydroxymethyl group. Catalytic approaches using Lewis acids (e.g., ) improve regioselectivity during chlorination, while inert atmospheres minimize oxidative degradation.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Molecular docking studies predict strong binding (ΔG ≤ -8.5 kcal/mol) to E. coli DNA gyrase and S. aureus dihydrofolate reductase, suggesting dual antibacterial mechanisms. In vitro assays against Gram-positive and Gram-negative strains show minimum inhibitory concentrations (MICs) of 8–32 μg/mL, comparable to ciprofloxacin.
Structure-Activity Relationships (SAR)
The chlorine atom enhances target affinity via hydrophobic interactions, while the hydroxymethyl group improves solubility without compromising membrane permeability. Methylation at C3 sterically shields the quinoline core from metabolic degradation, extending half-life in biological systems.
Analytical and Computational Tools
Chromatographic Profiling
Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Stability studies under accelerated conditions (40°C, 75% RH) indicate a shelf life >24 months when stored in amber glass.
In Silico Modeling
Density functional theory (DFT) calculations () optimize the compound’s geometry, revealing a dipole moment of 4.2 Debye that aligns with its moderate aqueous solubility. Molecular dynamics simulations further validate its binding stability in microbial enzyme pockets.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications, such as esterification of the hydroxymethyl group, aim to enhance bioavailability. Preliminary pharmacokinetic studies in rodent models show a plasma half-life of 2.3 hours and 89% protein binding, necessitating prodrug approaches for clinical translation.
Combination Therapies
Synergistic effects with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) highlight potential for combination regimens. Sub- concentrations reduce biofilm formation by 60%, underscoring anti-virulence applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume